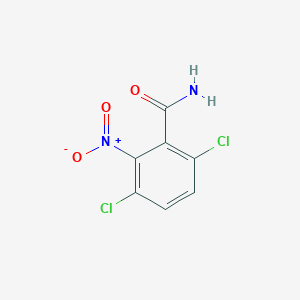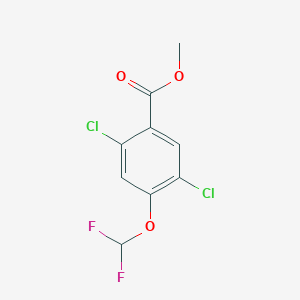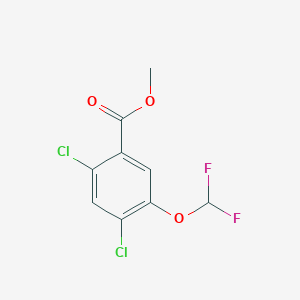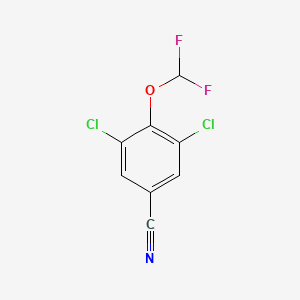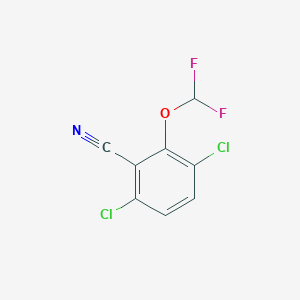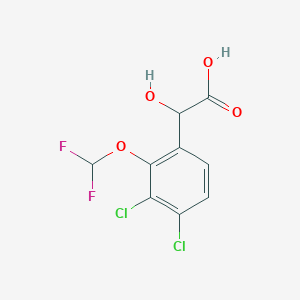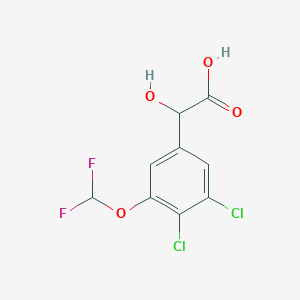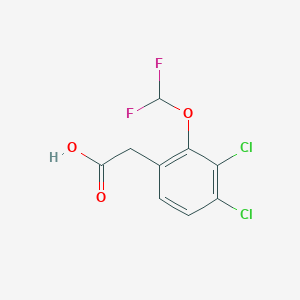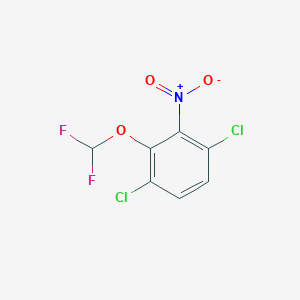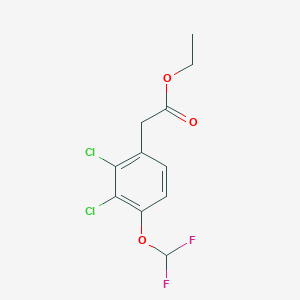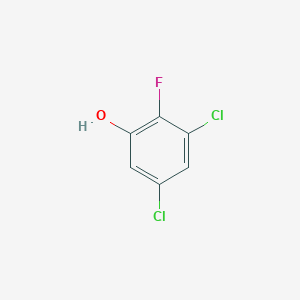
3,5-Dichloro-2-fluorophenol
Vue d'ensemble
Description
3,5-Dichloro-2-fluorophenol is a chemical compound with the molecular formula C6H3Cl2FO . It is used as an intermediate in the synthesis of various chemical products .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with chlorine atoms at the 3rd and 5th positions and a fluorine atom at the 2nd position .Applications De Recherche Scientifique
Anaerobic Transformation Studies
- Anaerobic Transformation of Phenol : A study used isomeric fluorophenols, including 3,5-Dichloro-2-fluorophenol, to investigate the transformation of phenol to benzoate by an anaerobic consortium. The study found that specific fluorophenol isomers were transformed into fluorobenzoic acids, providing insights into the anaerobic transformation mechanism of phenols (Genthner, Townsend, & Chapman, 1989).
Structural and Physical Properties Analysis
- Structures at Low Temperature and High Pressure : Research on the structures of monofluoro- and monochlorophenols, including this compound, revealed different polymorphs and phases under varying conditions. This study contributes to the understanding of the molecular structure and behavior of such compounds under different physical conditions (Oswald et al., 2005).
Pharmaceutical Impurity Control
- Regioisomer Impurity Detection : A gas chromatography method was developed for detecting and quantitating regioisomer impurities in 3-chloro-5-fluorophenol, a raw material in the pharmaceutical industry. This research is crucial for quality control in pharmaceutical production (Denton, Chen, & Loughlin, 2017).
Environmental and Biodegradation Studies
- Biodegradation by Rhodococcus Strain : A study on the degradation of organofluorine compounds, including this compound, by a specific Rhodococcus strain, provided insights into the biodegradation pathways and potential environmental applications for degrading pollutants (Duque et al., 2012).
Chemical Reactions and Applications
Tyrosinase-Catalyzed Oxidation : Research on the oxidation of fluorophenols by tyrosinase showed different reactivity patterns based on the position of the fluorine substituent, with implications for enzymatic reactions and industrial applications (Battaini et al., 2002).
Anodic Fluorination : A study on the anodic fluorination of phenols, including this compound, explored novel methods for fluorination and the mechanism of oxidation, relevant for chemical synthesis and industrial processes (Fukuhara, Sawaguchi, & Yoneda, 2000).
Safety and Hazards
The safety data sheet for 3,5-Dichloro-2-fluorophenol indicates that it causes irritation and may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used, and the substance should only be handled in a well-ventilated area .
Propriétés
IUPAC Name |
3,5-dichloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHMEXJKZSGBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



